molecular formula C12H9B B1266396 3-Bromoacenaphthene CAS No. 5209-31-4

3-Bromoacenaphthene

Cat. No.: B1266396
CAS No.: 5209-31-4
M. Wt: 233.1 g/mol
InChI Key: ZCKOLZGEKZZPDE-UHFFFAOYSA-N
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Description

3-Bromoacenaphthene: is an organic compound with the molecular formula C₁₂H₉Br and a molecular weight of 233.104 g/mol . It is a brominated derivative of acenaphthene, which is a polycyclic aromatic hydrocarbon. This compound is of interest due to its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoacenaphthene can be synthesized through the bromination of acenaphthene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the acenaphthene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and a suitable catalyst in a controlled environment to achieve high yields and purity of the product. The reaction mixture is then purified through distillation or recrystallization techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoacenaphthene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form acenaphthenequinone derivatives.

    Reduction Reactions: It can be reduced to form acenaphthene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent.

Major Products:

    Substitution: Formation of various substituted acenaphthene derivatives.

    Oxidation: Formation of acenaphthenequinone derivatives.

    Reduction: Formation of acenaphthene derivatives.

Scientific Research Applications

3-Bromoacenaphthene has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of biological processes and the development of bioactive compounds.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromoacenaphthene involves its ability to undergo various chemical reactions due to the presence of the bromine atom. The bromine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Uniqueness: 3-Bromoacenaphthene is unique due to its specific bromination at the 3-position, which imparts distinct reactivity and applications compared to other brominated derivatives. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and material science.

Properties

IUPAC Name

3-bromo-1,2-dihydroacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKOLZGEKZZPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2C1=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200077
Record name Acenaphthene, 3-bromo- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5209-31-4
Record name Acenaphthylene, 3-bromo-1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005209314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromoacenaphthene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acenaphthene, 3-bromo- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoacenaphthene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KZ79QJE4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromoacenaphthene
Reactant of Route 2
3-Bromoacenaphthene
3-Bromoacenaphthene
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3-Bromoacenaphthene
3-Bromoacenaphthene
Reactant of Route 6
3-Bromoacenaphthene

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